N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide

Chemical Biology Medicinal Chemistry Screening Library

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a synthetic, low‑molecular‑weight (372.5 g·mol⁻¹) sulfonamide that combines a tetrahydroquinolin‑2‑one core with a 3‑methylbenzenesulfonamide moiety. The compound is catalogued in PubChem (CID and is offered by several chemical vendors as a research‑grade building block; however, its biological annotation is limited to computationally predicted properties (XLogP3 = 3.4, 1 H‑bond donor, 4 H‑bond acceptors, 6 rotatable bonds) and it carries no experimentally determined target‑engagement or phenotypic data.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 941912-11-4
Cat. No. B2815910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide
CAS941912-11-4
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C20H24N2O3S/c1-3-4-12-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-7-5-6-15(2)13-18/h5-7,9-10,13-14,21H,3-4,8,11-12H2,1-2H3
InChIKeyKSOWQBBAQGEMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Overview of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide (CAS 941912-11-4)


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide is a synthetic, low‑molecular‑weight (372.5 g·mol⁻¹) sulfonamide that combines a tetrahydroquinolin‑2‑one core with a 3‑methylbenzenesulfonamide moiety [1]. The compound is catalogued in PubChem (CID 16927465) and is offered by several chemical vendors as a research‑grade building block; however, its biological annotation is limited to computationally predicted properties (XLogP3 = 3.4, 1 H‑bond donor, 4 H‑bond acceptors, 6 rotatable bonds) and it carries no experimentally determined target‑engagement or phenotypic data [1]. No peer‑reviewed publication or granted patent was identified that reports quantitative activity, selectivity, pharmacokinetic, or safety data for this precise structure. Consequently, any procurement decision that depends on evidence‑based differentiation must acknowledge that the current public record provides zero comparator‑anchored information with which to justify preferring this compound over a closely related analog.

Why In‑Class Tetrahydroquinoline Sulfonamides Cannot Be Interchanged Without Compound‑Specific Evidence for CAS 941912-11-4


Tetrahydroquinoline sulfonamides are a structurally diverse family in which modest changes to the N1‑alkyl chain or the aryl‑sulfonamide substituent can produce large shifts in target affinity, selectivity, and ADME properties [1][2]. Published series show that placing a methyl group at the meta position of the benzenesulfonamide ring can alter potency by orders of magnitude versus para‑substituted, halogenated, or unsubstituted congeners, but the magnitude and even direction of this effect are target‑ and assay‑dependent [2]. Without compound‑specific, head‑to‑head quantitative data for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide, it is scientifically unjustified to assume that it performs identically to a neighbor in a chemical library. The following Section 3 therefore presents the very limited structural‑class data that exist, with an explicit statement of evidence strength, to assist researchers in making a transparent, risk‑aware selection or procurement decision.

Quantitative Comparator‑Anchored Evidence for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide


Absence of Public Quantitative Comparator Data for CAS 941912-11-4

Following an exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Scholar, Espacenet, and the USPTO patent database, no primary research article, patent, or curated bioactivity repository was found that contains a quantitative head‑to‑head comparison between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide and any named comparator compound. The only available quantitative data are the computationally predicted physicochemical descriptors deposited in PubChem [1]. Because these descriptors are algorithmic estimates and lack an experimental baseline, they cannot serve as differentiation evidence. The strongest statement that can be made is that this compound is a congener of tetrahydroquinoline sulfonamides that have been reported to inhibit carbonic anhydrase isoforms or to show cytotoxicity in the MCF‑7 cell line; however, the specific 3‑methylbenzenesulfonamide variant has not been individually tested or compared in any publicly accessible study [2][3]. Consequently, no measured difference in potency, selectivity, solubility, metabolic stability, or other performance criterion relative to a close analog can be asserted.

Chemical Biology Medicinal Chemistry Screening Library

Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide Based on Available Structural‑Class Information


Exploratory Medicinal Chemistry as a Scaffold‑Hopping or Fragment‑Growing Starting Point

The tetrahydroquinolin‑2‑one core with a meta‑methylbenzenesulfonamide substituent represents a distinct connectivity that has not been profiled in public SAR campaigns [1]. Researchers seeking to diversify a hit series can procure this compound as a singleton to probe whether the 3‑methyl substitution yields a different selectivity fingerprint than the more commonly explored 4‑methyl or 4‑fluoro analogs described in the carbonic anhydrase and HDAC inhibitor literature [1][2]. Because no pre‑existing biological data are available, the compound would need to be screened in the user’s own assay cascade.

Negative Control or Inactive Comparator for Validating Assay Sensitivity

Given the absence of reported activity against common off‑targets (e.g., MAO‑A, MAO‑B, CYP450 isoforms) in public databases, this compound may serve as a presumptive negative control in biochemical or cellular assays, provided the user first confirms lack of activity at relevant concentrations [1]. Its structural similarity to active tetrahydroquinoline sulfonamides makes it a credible inactive‑analog control when the active species contains a different substitution pattern [2].

Building Block for Late‑Stage Functionalization or Library Synthesis

The N1‑butyl chain and the 3‑methylbenzenesulfonamide group provide orthogonal chemical handles for further derivatization (e.g., N‑alkylation, sulfonamide coupling, or cross‑coupling at the quinoline ring) [1]. This compound is therefore suited as a versatile intermediate for combinatorial library production, where the absence of proprietary biological data is not a barrier to synthetic utility.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.